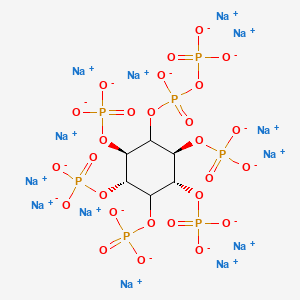
5-PP-InsP5-13Na
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Diphosphoinositol 1,2,3,4,6-pentakisphosphate 13-sodium salt (5-PP-InsP5-13Na) is a highly phosphorylated inositol pyrophosphate. It is an important biomolecule associated with various cellular processes such as apoptosis, cell growth, and kinase regulation . This compound is part of the inositol pyrophosphate family, which plays a crucial role in cellular signaling and energy homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PP-InsP5-13Na involves the phosphorylation of myo-inositol hexakisphosphate (InsP6) using specific kinase enzymes. The process typically requires the use of inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol polyphosphate phosphohydrolases (DIPPs) to form the pyrophosphate groups at the 5-position of the inositol ring . The reaction conditions often include the presence of ATP as a phosphate donor and magnesium ions as cofactors .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. The current methods are primarily based on laboratory-scale synthesis, which involves enzymatic reactions under controlled conditions. Scaling up these processes for industrial production would require optimization of enzyme concentrations, reaction times, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-PP-InsP5-13Na undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups to the inositol ring.
Hydrolysis: Cleavage of pyrophosphate bonds by water molecules.
Substitution: Replacement of one functional group with another on the inositol ring.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, magnesium ions, and specific kinase enzymes. The reactions are typically carried out in aqueous solutions at physiological pH and temperature .
Major Products Formed
The major products formed from these reactions include various phosphorylated inositol derivatives, such as 1,5-bisdiphosphoinositol 2,3,4,6-tetrakisphosphate (InsP8) and other inositol pyrophosphates .
Scientific Research Applications
5-PP-InsP5-13Na has a wide range of scientific research applications, including:
Chemistry: Used as a probe for studying inositol pyrophosphate metabolism and signaling pathways.
Biology: Plays a role in regulating cellular processes such as apoptosis, cell growth, and energy homeostasis.
Industry: Utilized in the development of biosensors and analytical tools for detecting inositol pyrophosphates.
Mechanism of Action
The mechanism of action of 5-PP-InsP5-13Na involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule by binding to and modulating the activity of various enzymes, such as kinases and phosphatases . This binding leads to changes in cellular processes, including apoptosis, energy homeostasis, and cytoskeletal dynamics . The pyrophosphate groups in this compound are crucial for its ability to regulate these processes .
Comparison with Similar Compounds
Similar Compounds
1-Diphosphoinositol 1,2,3,4,6-pentakisphosphate (1-PP-InsP5): Another inositol pyrophosphate with similar signaling functions.
1,5-Bisdiphosphoinositol 2,3,4,6-tetrakisphosphate (InsP8): A highly phosphorylated inositol derivative involved in similar cellular processes.
Uniqueness
5-PP-InsP5-13Na is unique due to its specific phosphorylation pattern and its predominant role in cellular signaling. It constitutes more than 90% of intracellular inositol pyrophosphates, making it the most abundant isoform . Its ability to regulate a wide range of cellular processes highlights its significance in both basic and applied research .
Properties
Molecular Formula |
C6H6Na13O27P7 |
|---|---|
Molecular Weight |
1025.78 g/mol |
IUPAC Name |
tridecasodium;[oxido-[(2R,3S,5R,6S)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C6H19O27P7.13Na/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15;;;;;;;;;;;;;/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;/q;13*+1/p-13/t1?,2-,3+,4+,5-,6?;;;;;;;;;;;;; |
InChI Key |
JSGZRGGXICJNCQ-ZVOLIQSJSA-A |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















